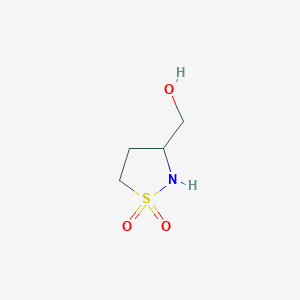

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide

Übersicht

Beschreibung

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, isothiazolidine-3-carboxylic acid 1,1-dioxide is reacted with BH3-THF in tetrahydrofuran at room temperature for 2 hours. The reaction is then quenched by the addition of MeOH. The resulting solution is concentrated to give a residue, which is purified by flash column with 0-10% MeOH in DCM to afford this compound .Molecular Structure Analysis

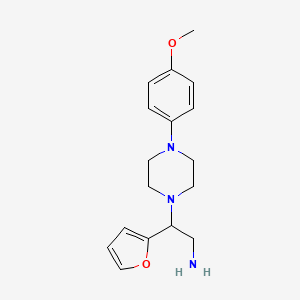

The molecular structure of this compound is characterized by the presence of a isothiazolidine ring, a hydroxymethyl group, and two oxygen atoms forming a 1,1-dioxide group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with 3-chloro-2-fluoropyridine in the presence of t-BuOK in DMSO at room temperature for 1 hour. The reaction mixture is then purified by reverse phase flash column with 20-80% acetonitrile in water to afford 3-(((3-chloropyridin-2-yl)oxy)methyl)isothiazolidine 1,1-dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.18 and a molecular formula of C4H9NO3S . More detailed properties such as boiling point, density, and others are not available in the current resources.Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.

Biochemical and Physiological Effects

This compound has been shown to have biochemical and physiological effects on different organisms. In humans, this compound has been shown to have low toxicity and to be well tolerated when used as a preservative in ophthalmic solutions and as an ingredient in skin care products. In animals, this compound has been shown to have low toxicity and to be rapidly eliminated from the body after oral administration. In plants, this compound has been shown to have fungicidal and bactericidal effects, but its impact on plant growth and development is still unclear.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide has several advantages and limitations for lab experiments. Its advantages include its stability, water solubility, and low toxicity. Its limitations include its limited solubility in organic solvents, its potential to form ROS, and its potential to interfere with DNA synthesis and repair.

Zukünftige Richtungen

There are several future directions for research on 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide. These include:

1. Development of new synthesis methods to improve the yield and purity of this compound.

2. Investigation of the mechanism of action of this compound at the molecular level.

3. Evaluation of the potential of this compound as a therapeutic agent for cancer, inflammation, and infectious diseases.

4. Assessment of the impact of this compound on plant growth and development, and its potential as a natural alternative to synthetic fungicides and bactericides.

5. Exploration of the potential of this compound as a biocide in different industrial applications.

Conclusion

In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. It can be easily synthesized using different methods and has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Although its mechanism of action is not fully understood, this compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)isothiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been used as a preservative in ophthalmic solutions and as an ingredient in skin care products. In agriculture, this compound has been used as a fungicide and bactericide to control plant diseases. In industry, this compound has been used as a biocide in water treatment, oil drilling, and paper production.

Eigenschaften

IUPAC Name |

(1,1-dioxo-1,2-thiazolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMWWRUTCBSAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)